propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate
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Overview
Description
Propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate is a complex organic compound that features a pyridazinone and pyridine ring system. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone and pyridine intermediates, followed by their coupling with a phenyl carbamate moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Pyridazinone Derivatives: These compounds contain the pyridazinone moiety and are known for their diverse pharmacological properties.
Uniqueness
Propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate is unique due to its specific combination of pyridazinone and pyridine rings, which confer distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C20H20N4O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C20H20N4O3/c1-2-12-27-20(26)22-16-5-3-4-15(13-16)14-18-19(25)8-11-24(23-18)17-6-9-21-10-7-17/h3-11,13H,2,12,14H2,1H3,(H,22,26) |
InChI Key |
VFPBUTYQIRALKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC=CC(=C1)CC2=NN(C=CC2=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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